molecular formula C18H20N2 B1522571 2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline CAS No. 1017782-19-2

2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline

Cat. No.: B1522571
CAS No.: 1017782-19-2
M. Wt: 264.4 g/mol
InChI Key: APSFVWLHYYFSDW-UHFFFAOYSA-N
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Description

2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline is a heterocyclic organic compound It features a fused ring system that includes a pyrroloquinoline core with a benzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a benzylamine derivative with a suitable dicarbonyl compound can lead to the formation of the desired pyrroloquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the benzyl or pyrroloquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrroloquinolines.

Scientific Research Applications

2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline involves its interaction with molecular targets in biological systems. This may include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline: This compound has a similar fused ring system but lacks the benzyl substituent.

    trans-2-benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester: This derivative includes additional functional groups that may alter its chemical properties.

Uniqueness

The presence of the benzyl group in 2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline imparts unique chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

IUPAC Name

2-benzyl-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-2-6-14(7-3-1)11-20-12-15-10-19-18-9-5-4-8-16(18)17(15)13-20/h1-9,15,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSFVWLHYYFSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2C3=CC=CC=C3N1)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161953
Record name 2,3,3a,4,5,9b-Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-19-2
Record name 2,3,3a,4,5,9b-Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3a,4,5,9b-Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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